Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDAKWIDDYFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695418 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341195-54-7 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Silylation of Precursors via Tert-Butyldimethylsilyl Chloride (TBDMSCl)
Overview:
A common approach involves the silylation of hydroxyl groups in precursor molecules using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base, typically imidazole or triethylamine, in an inert solvent such as dichloromethane (DCM). This method is well-established for protecting hydroxyl functionalities and can be adapted for the synthesis of the target compound.
- Dissolve the hydroxyl-containing precursor in DCM under an inert atmosphere (nitrogen or argon).
- Add TBDMSCl (1.0–1.2 equivalents) and a catalytic amount of imidazole or triethylamine.
- Maintain the reaction at 0–25°C with stirring for 16–24 hours.
- Quench the reaction with water, extract the organic layer, wash with saturated sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.
| Reagent | Equivalents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| TBDMSCl | 1.0–1.2 | DCM | 0–25°C | 16–24 h | Use dry, inert conditions for high yield |
Research Findings:
This method has been successfully used in the synthesis of silyl-protected β-keto esters, facilitating subsequent transformations such as oxidation or substitution reactions.
Synthesis via Enolization and Silylation of β-Keto Esters
Overview:
Another approach involves enolization of β-keto esters followed by silylation. This method ensures regioselective protection of the hydroxyl group at the α-position of the keto ester.
- Generate the enolate of the β-keto ester using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C).
- Add TBDMSCl dropwise to the enolate solution to achieve regioselective silylation.
- Warm the mixture to room temperature, quench with aqueous acid, and extract the product.
| Reagents | Equivalents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| LDA | 1.2–1.5 | THF | -78°C | 1–2 h | Ensures regioselectivity |
Research Findings:
This method provides high regioselectivity and yields silyl-protected intermediates suitable for further oxidation to the target compound.
Oxidation and Esterification Strategies
Overview:
Post-silylation, oxidation of the β-hydroxy ester to the corresponding keto ester is performed using oxidizing agents such as Dess–Martin periodinane or Swern oxidation. The esterification step involves reacting the keto acid with ethanol derivatives under acidic or basic catalysis.
- Oxidize the silylated intermediate to the keto ester using Dess–Martin reagent in DCM at room temperature.
- Purify the keto ester via column chromatography.
- Esterify the keto acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
Research Findings:
These oxidation and esterification steps are well-documented for synthesizing functionalized keto esters with high purity and yield.
Alternative Green and Cost-Effective Methods
Recent patents and research have explored environmentally friendly routes, such as using less toxic silylating agents or employing catalytic systems to reduce reagent excess. For example, catalytic silylation using imidazolium-based ionic liquids or solid-supported reagents can enhance sustainability.
- Use of catalytic amounts of TBDMSCl with phase-transfer catalysts.
- Employing microwave irradiation to accelerate silylation reactions.
- Utilizing solvent-free or aqueous media to minimize environmental impact.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Duration | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Silylation | TBDMSCl, imidazole | DCM | 0–25°C | 16–24 h | Simple, high yield | Requires dry conditions |
| Enolate Silylation | LDA, TBDMSCl | THF | -78°C | 1–2 h | Regioselective | Requires low-temp control |
| Oxidation & Esterification | Dess–Martin, ethanol | DCM, ethanol | Room temp | Several hours | High purity | Multi-step process |
| Green Catalytic | Ionic liquids, microwave | Aqueous or solvent-free | Variable | Accelerated | Environmentally friendly | Optimization needed |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Deprotection of the TBDMS group is typically achieved using TBAF or NIS in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the TBDMS group results in the formation of the free hydroxyl compound.
Scientific Research Applications
Organic Synthesis
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its ability to undergo selective reactions allows chemists to construct complex molecular architectures efficiently.
Key Reactions:
- Oxidation: Converts the keto group into carboxylic acids or other derivatives.
- Reduction: The keto group can be reduced to an alcohol.
- Substitution: The TBDMS group can be removed under mild conditions, facilitating further functionalization.
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of drug candidates. Its role as a building block allows for the synthesis of biologically active molecules. For instance, it has been used in the preparation of statins, which are essential for managing cholesterol levels in patients .
Case Study:
A notable application involves its use in synthesizing intermediates for statins such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis, thereby lowering LDL cholesterol levels .
Material Science
The compound is also utilized in the production of fine chemicals and as a building block in material science. Its unique functional groups enable diverse chemical transformations that are essential for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, using reagents like TBAF, removes the TBDMS group, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Physical and Chemical Properties
Solubility and Stability:
- This compound: Requires storage at 2–8°C to prevent hydrolysis. Its TBS group confers stability in acidic conditions but is labile to fluorides.
- Ethyl 4-(benzyloxy)-3-oxobutanoate: Predicted pKa = 9.85, suggesting moderate acidity. The benzyl group is less stable than TBS under acidic conditions but removable via catalytic hydrogenation.
- Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate: The trifluoromethyl group lowers solubility in polar solvents due to hydrophobicity.
Reactivity:
- TBS-protected compound : The bulky silyl group hinders nucleophilic attacks at the β-keto position, making it ideal for selective protection in multi-step syntheses.
- Benzyloxy analog : Less steric hindrance allows easier access for reagents in Michael additions or alkylations.
- Phenyl-substituted analog (Ethyl 3-oxo-4-phenylbutanoate): The phenyl group enhances resonance stabilization of the enolate, favoring aldol condensations.
Stability and Handling
- TBS ether: Requires anhydrous conditions to prevent desilylation. Compatible with Grignard reagents and organocuprates.
- Benzyl ether: Sensitive to strong acids (e.g., HBr/AcOH) and hydrogenolysis conditions.
- Trifluoromethyl analog : Resists enzymatic degradation, ideal for in vivo studies.
Biological Activity
Introduction
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The structure can be represented as follows:
This compound is typically synthesized through various organic reactions, including aldol reactions and protection-deprotection strategies involving TBDMS groups.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxobutanoate : The initial step includes the reaction of ethyl acetoacetate with suitable reagents to introduce the TBDMS group.
- Protection of Functional Groups : TBDMS protection is applied to hydroxyl groups to enhance the compound's reactivity in subsequent reactions.
- Purification : The final product is purified using techniques such as column chromatography.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Aldol Reaction | Ethyl acetoacetate, TBDMS-Cl | Formation of oxobutanoate |
| 2 | Protection | TBDMS-Cl, imidazole | Protected hydroxyl groups |
| 3 | Purification | Column chromatography | Pure this compound |
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymatic pathways. Its mechanism may involve:
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Regulation of Signaling Pathways : It may modulate signaling pathways related to cell growth and apoptosis.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Metabolic Regulation : Another investigation highlighted its role in modulating metabolic enzymes, which could be beneficial in managing conditions like diabetes .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate?
Methodological Answer:
The compound is typically synthesized via silylation of hydroxyl precursors using tert-butyldimethylsilyl triflate (TBSOTf) in the presence of a base like imidazole. For example, in , TBSOTf was added to 3-methylbutane-1,3-diol in N,N-dimethylformamide (DMF), followed by purification via silica gel chromatography (hexane:ethyl acetate gradients). The reaction progress is monitored by TLC, and the product is characterized using -NMR, -NMR, FT-IR, and HR-MS to confirm structure and purity .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- -NMR and -NMR : To identify the tert-butyldimethylsilyl (TBS) group (e.g., δ 0.09 ppm for Si(CH) in -NMR) and the ester carbonyl (δ ~170 ppm in -NMR) .
- HR-MS : To verify molecular weight (e.g., observed [M + Na] at m/z 341.1752 vs. calculated 341.1755) .
- FT-IR : To detect the carbonyl stretch (~1744 cm) and silyl ether (~1256 cm) .
Advanced: How can isotopic labeling resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
Deuterium labeling, as demonstrated in , enables tracking of reaction pathways. For instance, deuterated analogs (e.g., Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d) were synthesized to study kinetic isotope effects. -NMR and isotopic mass shifts in HR-MS help distinguish between competing mechanisms (e.g., syn vs. anti addition). Computational modeling of isotopic data can further validate proposed stereochemical pathways .
Advanced: How do reaction solvents influence the yield and selectivity of silylation reactions?
Methodological Answer:
Polar aprotic solvents like DMF enhance silylation efficiency by stabilizing ionic intermediates. achieved 91% yield using DMF, whereas non-polar solvents (e.g., THF) may slow reactivity. Selectivity for the TBS-protected product over side reactions (e.g., over-silylation) is improved by controlling stoichiometry (1.1 equiv TBSOTf) and reaction time (monitored via TLC). Comparative studies in dichloromethane or acetonitrile could further optimize conditions .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
Silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 2–5% ethyl acetate) is standard, as described in and 14 . For sensitive intermediates, flash chromatography reduces exposure to air and moisture. Post-purification analysis via NMR ensures removal of residual solvents (e.g., DMF) or unreacted starting materials .
Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?
Methodological Answer:
Chiral auxiliaries or asymmetric catalysis can be employed. For example, utilized cesium salts (e.g., cesium 2-oxoacetate) to influence reaction stereochemistry. Enantiomeric excess (ee) is quantified via chiral HPLC or -NMR with chiral shift reagents. Computational docking studies may also guide the design of chiral catalysts tailored to the TBS-protected scaffold .
Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. highlights the use of deuterated solvents (CDCl) and controlled temperature during NMR acquisition to minimize artifacts. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns. Cross-referencing with HR-MS data ensures molecular integrity, while repeating reactions under inert conditions (argon/glovebox) mitigates oxidation side products .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
The compound is moisture-sensitive due to the silyl ether group. Storage under anhydrous conditions (e.g., molecular sieves in sealed vials) at −20°C is recommended. Periodic NMR checks detect hydrolysis (e.g., appearance of hydroxyl peaks at δ 1–5 ppm). Avoid prolonged exposure to acidic/basic environments, which may cleave the TBS group .
Advanced: How does the tert-butyldimethylsilyl group influence reactivity in downstream transformations?
Methodological Answer:
The TBS group acts as a protecting group for hydroxyl moieties, enabling selective functionalization at other sites (e.g., ketone reduction). In , TBS protection allowed oxalate ester formation without side reactions. However, steric bulk from the TBS group may slow nucleophilic attacks, necessitating harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Advanced: What computational tools aid in predicting reaction pathways for TBS-protected intermediates?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and energy barriers. For example, isotopic labeling data from can validate DFT-predicted mechanisms (e.g., hydride transfer vs. radical pathways). Molecular dynamics simulations further assess solvent effects on reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
